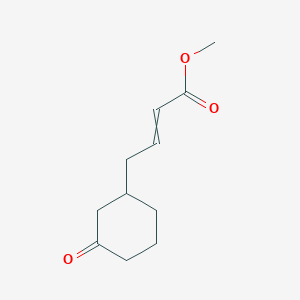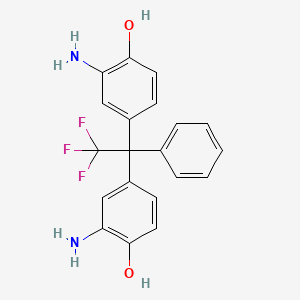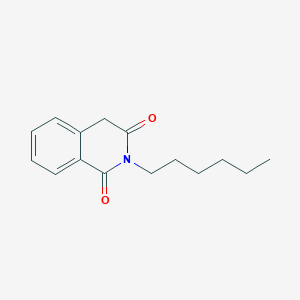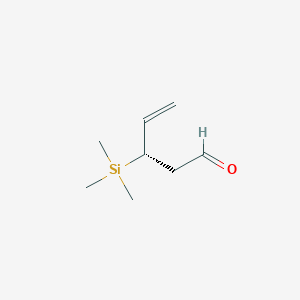
4-Pentenal, 3-(trimethylsilyl)-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C8H16OSi. It is characterized by the presence of an aldehyde group and a trimethylsilyl group attached to a pentenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- can be achieved through several methods. One common approach involves the reaction of 4-pentenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenal, 3-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Pentenoic acid
Reduction: 4-Pentenol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
4-Pentenal, 3-(trimethylsilyl)-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenal: Lacks the trimethylsilyl group, making it less stable and reactive.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a shorter carbon chain.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is unique due to the presence of both an aldehyde and a trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
167417-67-6 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
(3S)-3-trimethylsilylpent-4-enal |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1 |
Clé InChI |
VPRKOZRQXUJDIM-MRVPVSSYSA-N |
SMILES isomérique |
C[Si](C)(C)[C@@H](CC=O)C=C |
SMILES canonique |
C[Si](C)(C)C(CC=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


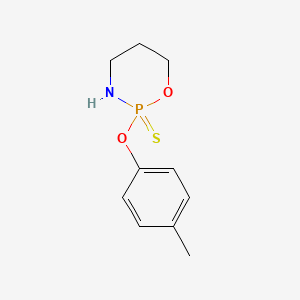
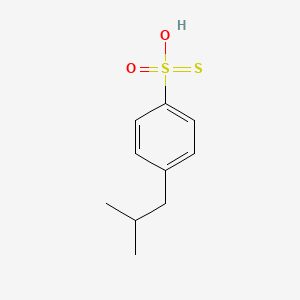
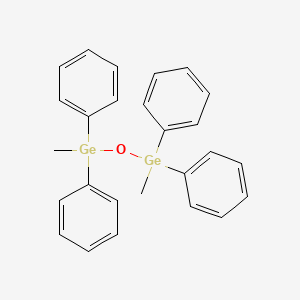
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

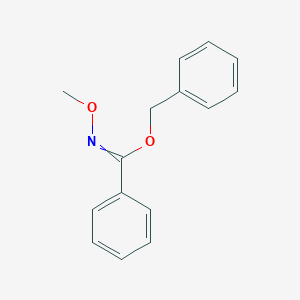
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
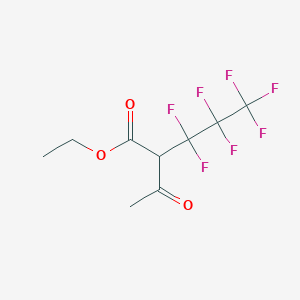
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
